3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid
CAS No.: 105701-67-5
Cat. No.: VC20813060
Molecular Formula: C7H8N2O4
Molecular Weight: 184.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105701-67-5 |
|---|---|
| Molecular Formula | C7H8N2O4 |
| Molecular Weight | 184.15 g/mol |
| IUPAC Name | 3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O4/c10-6-3-2-8-4(7(11)12)1-5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) |
| Standard InChI Key | SNHKWJJUUBOBAX-UHFFFAOYSA-N |
| SMILES | C1C(NCC2=C1ONC2=O)C(=O)O |
| Canonical SMILES | C1C(NCC2=C1ONC2=O)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid features a bicyclic heterocyclic system comprising an isoxazole ring fused with a partially saturated pyridine ring. The compound contains two key functional groups: a hydroxyl group at position 3 of the isoxazole ring and a carboxylic acid group at position 6 of the tetrahydropyridine portion. This arrangement creates a molecule with multiple potential binding sites and reaction centers.
The compound is structurally related to 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, which serves as the core scaffold for numerous biologically active derivatives . The addition of the hydroxyl and carboxylic acid groups to this core structure potentially enhances its ability to form hydrogen bonds with biological targets, which could significantly influence its pharmacological profile.
The presence of both hydroxyl and carboxylic acid functional groups suggests that this compound would display amphoteric properties and form hydrogen bonds readily, which would influence its solubility profile and interactions with biological systems.
Synthetic Approaches
Chemical Reactivity
Based on its structural features, 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid would likely demonstrate the following reactivity patterns:
These reactive sites make the compound a versatile potential building block for creating more complex derivatives with enhanced biological activities.
Biological Activity and Medicinal Chemistry Applications
Structure-Activity Relationships
The available research on related compounds provides valuable insights into structure-activity relationships that might be relevant to 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid:
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N-5 substitution with a 2,4-resorcinol carboxamide appears to be crucial for activity in this class of compounds .
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Modifications at the C-3 amide portion can significantly influence both binding affinity and cellular potency .
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The presence of hydroxyl groups in the structure may enhance hydrogen bonding interactions with target proteins, potentially improving binding affinity.
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Some derivatives in this structural class have demonstrated dual inhibitory activity against both Hsp90 and histone deacetylase 6 (HDAC6) , suggesting a potential for multi-targeted therapeutic applications.
Comparison with Related Compounds
The search results mention a structurally related compound, 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-6-ium-7-carboxylate (7-HPCA) , which differs in the positional notation of the fused rings and the location of the carboxylic acid group. This suggests research interest in compounds with this general structural framework.
Another related compound class described includes derivatives bearing a hydroxamic acid residue bound to the C-3 amide portion, which was found to inhibit both Hsp90 and HDAC6 . This demonstrates the versatility of the tetrahydroisoxazolopyridine scaffold for developing multi-target inhibitors.
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